molecular formula C6H11NO B1294715 3-Methylpiperidin-2-one CAS No. 3768-43-2

3-Methylpiperidin-2-one

Cat. No.: B1294715
CAS No.: 3768-43-2
M. Wt: 113.16 g/mol
InChI Key: PHGAOXNFCZKFTR-UHFFFAOYSA-N
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Description

3-Methylpiperidin-2-one is a heterocyclic organic compound that belongs to the piperidone family. It is characterized by a six-membered ring containing one nitrogen atom and a ketone functional group at the second position, with a methyl group attached to the third position. This compound is a versatile building block in organic synthesis and has significant applications in medicinal chemistry and pharmaceutical research.

Mechanism of Action

Target of Action

3-Methylpiperidin-2-one is a versatile building block for the synthesis of piperidine and piperidone derivatives . These derivatives have been evaluated as active agents against benign prostatic hyperplasia (BPH) and prostate cancer . They also have selective toxicity towards malignant cells and neoplasms . Therefore, the primary targets of this compound are likely to be the cells affected by these conditions.

Mode of Action

It is known that during the alkylation process, the hydroxyl group can be protected or unprotected, resulting in a different consumption of s-buli, and leading to a different diastereomeric excess (de) of compound 1 . This suggests that the compound interacts with its targets through alkylation, which can lead to changes in the target cells.

Biochemical Pathways

These derivatives have a wide range of bioactive properties and are used in medicines to treat diseases like inflammatory bowel disease and neurodegenerative diseases .

Pharmacokinetics

Its bioavailability is likely influenced by factors such as the protection of the hydroxyl group during the alkylation process .

Result of Action

The molecular and cellular effects of this compound’s action are likely to be diverse, given its role in the synthesis of a wide range of bioactive compounds. These effects could include the inhibition of cell growth in the case of malignant cells, and the modulation of cellular pathways in the treatment of inflammatory bowel disease and neurodegenerative diseases .

Action Environment

The action, efficacy, and stability of this compound are likely influenced by various environmental factors. These could include the conditions under which the compound is synthesized and stored, as well as the biological environment in which it is administered. For example, the protection or non-protection of the hydroxyl group during the alkylation process can result in different outcomes .

Biochemical Analysis

Biochemical Properties

3-Methylpiperidin-2-one plays a crucial role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it has been observed to interact with cytochrome P450 enzymes, which are involved in the metabolism of many drugs and endogenous compounds . The interaction with these enzymes can lead to the formation of reactive intermediates, which may further participate in various biochemical pathways. Additionally, this compound can form hydrogen bonds with proteins, influencing their structure and function .

Cellular Effects

The effects of this compound on cellular processes are diverse. It has been shown to influence cell signaling pathways, gene expression, and cellular metabolism. For example, this compound can modulate the activity of signaling proteins such as kinases and phosphatases, thereby affecting downstream signaling cascades . This modulation can lead to changes in gene expression, impacting various cellular functions such as proliferation, differentiation, and apoptosis . Furthermore, this compound can alter cellular metabolism by interacting with metabolic enzymes, leading to changes in the levels of metabolites and energy production .

Molecular Mechanism

At the molecular level, this compound exerts its effects through several mechanisms. It can bind to specific biomolecules, such as enzymes and receptors, altering their activity. For instance, this compound has been shown to inhibit the activity of certain enzymes by binding to their active sites, preventing substrate binding and catalysis . Additionally, it can activate other enzymes by inducing conformational changes that enhance their catalytic efficiency . These interactions can lead to changes in gene expression, either by directly affecting transcription factors or by modulating signaling pathways that control gene expression .

Temporal Effects in Laboratory Settings

The effects of this compound can change over time in laboratory settings. Studies have shown that this compound is relatively stable under standard laboratory conditions, with minimal degradation over time . Its long-term effects on cellular function can vary depending on the experimental conditions. For example, prolonged exposure to this compound can lead to adaptive changes in cellular metabolism and gene expression, which may affect cellular function and viability . In in vitro studies, these changes can be observed over several days to weeks, while in vivo studies may show effects over longer periods .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, it may have minimal effects on cellular function and overall health . At higher doses, it can exhibit toxic or adverse effects, such as hepatotoxicity and nephrotoxicity . These effects are often dose-dependent, with higher doses leading to more severe outcomes. Additionally, threshold effects may be observed, where a certain dosage level is required to elicit a significant biological response . It is important to carefully monitor and adjust dosages in animal studies to avoid adverse effects and obtain meaningful results.

Metabolic Pathways

This compound is involved in several metabolic pathways. It is primarily metabolized by cytochrome P450 enzymes, which catalyze its oxidation to form various metabolites . These metabolites can further participate in biochemical reactions, influencing metabolic flux and metabolite levels . Additionally, this compound can interact with cofactors such as NADH and FAD, which are essential for various enzymatic reactions . These interactions can affect the overall metabolic balance within cells and tissues.

Transport and Distribution

The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. For instance, it can be transported across cell membranes by organic cation transporters, which facilitate its uptake into cells . Once inside the cell, this compound can bind to intracellular proteins, influencing its localization and accumulation . These interactions can affect the compound’s bioavailability and activity within different cellular compartments.

Subcellular Localization

This compound exhibits specific subcellular localization, which can influence its activity and function. It has been observed to localize in the cytoplasm and nucleus, where it can interact with various biomolecules . The subcellular localization of this compound is often directed by targeting signals and post-translational modifications, which guide its transport to specific compartments or organelles . These localization patterns can affect the compound’s ability to modulate cellular processes and exert its biochemical effects.

Preparation Methods

Synthetic Routes and Reaction Conditions

3-Methylpiperidin-2-one can be synthesized through various methods. One common approach involves the alkylation of piperidin-2-one with methyl iodide in the presence of a strong base such as sodium hydride. Another method includes the condensation of delta-valerolactone with D-phenylglycinol, followed by alkylation with s-butyllithium. The hydroxyl group can be protected or unprotected during the alkylation process, affecting the diastereomeric excess of the product .

Industrial Production Methods

In industrial settings, the synthesis of this compound often involves the use of readily available starting materials and scalable reaction conditions. The process typically includes the use of delta-valerolactone and D-phenylglycinol, followed by alkylation with s-butyllithium. The reaction conditions are optimized to achieve high yields and purity of the desired product .

Chemical Reactions Analysis

Types of Reactions

3-Methylpiperidin-2-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding N-oxides.

    Reduction: Reduction of the ketone group can yield the corresponding alcohol.

    Substitution: The methyl group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

    Substitution: Nucleophiles like amines or thiols can be used for substitution reactions under basic conditions.

Major Products Formed

    Oxidation: N-oxides of this compound.

    Reduction: 3-Methylpiperidin-2-ol.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

3-Methylpiperidin-2-one has a wide range of applications in scientific research:

    Chemistry: It serves as a building block for the synthesis of complex organic molecules and heterocycles.

    Biology: The compound is used in the study of enzyme inhibitors and receptor ligands.

    Medicine: It is a key intermediate in the synthesis of pharmaceuticals, including drugs for treating neurodegenerative diseases and inflammatory conditions.

    Industry: The compound is utilized in the production of agrochemicals and specialty chemicals.

Comparison with Similar Compounds

Similar Compounds

    Piperidin-2-one: Lacks the methyl group at the third position.

    3,5-Dimethylpiperidin-2-one: Contains an additional methyl group at the fifth position.

    N-Methylpiperidin-2-one: The nitrogen atom is methylated.

Uniqueness

3-Methylpiperidin-2-one is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the methyl group at the third position influences its reactivity and interaction with biological targets, making it a valuable intermediate in the synthesis of pharmaceuticals and other bioactive compounds .

Properties

IUPAC Name

3-methylpiperidin-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H11NO/c1-5-3-2-4-7-6(5)8/h5H,2-4H2,1H3,(H,7,8)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PHGAOXNFCZKFTR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CCCNC1=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H11NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70871042
Record name 3-Methylpiperidin-2-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70871042
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

113.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

3768-43-2
Record name 3-Methyl-2-piperidinone
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=3768-43-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 3-Methylpiperidin-2-one
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003768432
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 3-Methylpiperidin-2-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70871042
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 3-methylpiperidin-2-one
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Q & A

Q1: Why is controlling the stereochemistry important in the synthesis of 3-methylpiperidin-2-one derivatives?

A1: The synthesis of compound 1, a this compound derivative, is particularly interesting due to the presence of chiral centers. The biological activity of a molecule can be significantly affected by its stereochemistry. Different stereoisomers can exhibit different pharmacological properties, including potency, selectivity, and even toxicity. Therefore, developing asymmetric synthesis methods that selectively produce the desired stereoisomer is crucial in pharmaceutical development. [, ]

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